2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
The compound “2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide” is an organic compound containing a benzylsulfonyl group and a 2,4-difluorophenyl group attached to an acetamide . The presence of these functional groups could impart certain chemical and physical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfonyl and 2,4-difluorophenyl groups could potentially influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting and boiling points, and reactivity .Scientific Research Applications
Chemical Analysis and Degradation Studies
2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide is involved in studies related to the thermal degradation of various compounds including modafinil and its derivatives. In a study by Dowling et al. (2017), the thermal degradation of related compounds was analyzed using gas chromatography-mass spectrometry (GC-MS). The degradation products common to these analyses included diphenylmethanol and 1,1,2,2-tetraphenylethane, highlighting the compound's relevance in chemical analysis and forensic investigations (Dowling et al., 2017).
Synthesis and Antimicrobial Activity
Fahim and Ismael (2019) explored the reactivity of similar compounds, like 2-bromo-N-(phenylsulfonyl)acetamide derivatives, with nitrogen-based nucleophiles. The study led to the synthesis of various compounds displaying good antimicrobial activity, suggesting the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Potential in Antimalarial and Antiviral Research
Another study by Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their in vitro antimalarial activity. The synthesized sulfonamide had promising antimalarial properties and was also evaluated for potential effectiveness against COVID-19, showing its relevance in contemporary pharmacological research (Fahim & Ismael, 2021).
Applications in Ketone Synthesis
Keumi et al. (1988) discussed the use of a related compound, 2-(trifluoromethylsulfonyloxy)pyridine, in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This highlights the compound's utility in organic synthesis, particularly in the creation of complex organic molecules (Keumi et al., 1988).
Cytotoxic Activity in Cancer Research
Ghorab et al. (2015) utilized similar compounds in synthesizing sulfonamide derivatives to screen for anticancer activity against breast and colon cancer cell lines. This indicates the potential application of these compounds in cancer research and therapy (Ghorab et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c16-12-6-7-14(13(17)8-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPZSDSQWWJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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